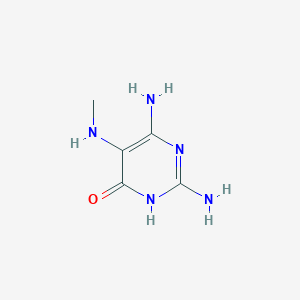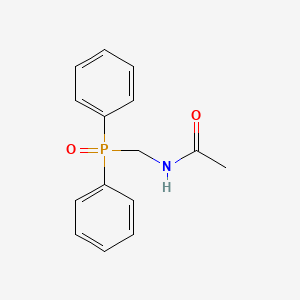
N-((Diphenylphosphoryl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((Diphenylphosphoryl)methyl)acetamide is an organic compound that belongs to the class of phosphorylated acetamides This compound is characterized by the presence of a diphenylphosphoryl group attached to a methyl acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((Diphenylphosphoryl)methyl)acetamide typically involves the reaction of diphenylphosphoryl acetic acid with trichlorophosphine to form an intermediate acid chloride. This intermediate is then reacted with a phosphoryl-substituted amine in the presence of a base such as triethylamine to yield the target compound . The reaction conditions often include the use of solvents to reduce the activation energy and facilitate the reaction steps.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-((Diphenylphosphoryl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoryl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions where the phosphoryl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions yield phosphoryl derivatives, while reduction reactions produce amine derivatives.
Aplicaciones Científicas De Investigación
N-((Diphenylphosphoryl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes that exhibit catalytic activity.
Biology: The compound is studied for its potential biological activity, including its role as an extractant for various metal ions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Comparación Con Compuestos Similares
N-((Diphenylphosphoryl)methyl)acetamide can be compared with other phosphorylated acetamides, such as:
- N-methyl-N-[2-(diphenylphosphoryl)ethyl]acetamide
- N-butyl-N-[2-(diphenylphosphoryl)ethyl]acetamide
- N-octyl-N-[2-(diphenylphosphoryl)ethyl]acetamide
These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical properties and reactivity. This compound is unique due to its specific combination of the diphenylphosphoryl and methyl acetamide groups, which confer distinct chemical and biological properties .
Propiedades
| 111862-96-5 | |
Fórmula molecular |
C15H16NO2P |
Peso molecular |
273.27 g/mol |
Nombre IUPAC |
N-(diphenylphosphorylmethyl)acetamide |
InChI |
InChI=1S/C15H16NO2P/c1-13(17)16-12-19(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,16,17) |
Clave InChI |
RHPGQFJGACOACI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



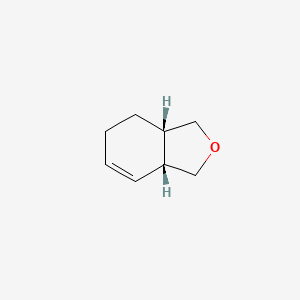
![5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one](/img/structure/B12904154.png)

![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)

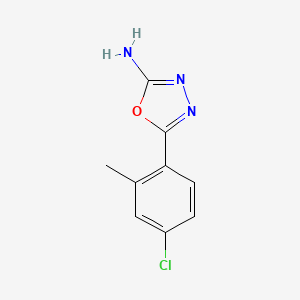

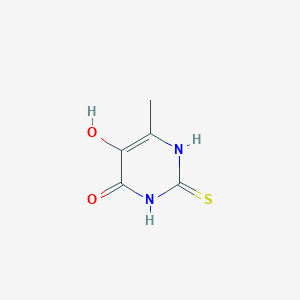
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12904206.png)
